molecular formula C23H22N2O7 B12881790 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one CAS No. 618077-32-0

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Cat. No.: B12881790
CAS No.: 618077-32-0
M. Wt: 438.4 g/mol
InChI Key: ZHQVMUUQOJEDFE-XUTLUUPISA-N
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Description

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyloxy Group: This is typically achieved through an etherification reaction using allyl alcohol and a suitable catalyst.

    Nitration: The nitro group is introduced through a nitration reaction using nitric acid and sulfuric acid.

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using hydrogen peroxide or another oxidizing agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or KMnO4.

    Reduction: The nitro group can be reduced to an amine using reducing agents like SnCl2 or H2/Pd.

    Substitution: The allyloxy group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2

    Reduction: SnCl2, H2/Pd, NaBH4

    Substitution: NaOH, KOH, various nucleophiles

    Hydrolysis: HCl, NaOH

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted derivatives

    Hydrolysis: Formation of carboxylic acids and alcohols

Scientific Research Applications

4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common targets include enzymes involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Hydroxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
  • 4-(4-Methoxybenzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one
  • 4-(4-Allyloxybenzoyl)-3-hydroxy-1-(2-ethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one

Uniqueness

The uniqueness of 4-(4-(Allyloxy)benzoyl)-3-hydroxy-1-(2-methoxyethyl)-5-(3-nitrophenyl)-1H-pyrrol-2(5H)-one lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from similar compounds that may lack one or more of these functional groups.

Properties

CAS No.

618077-32-0

Molecular Formula

C23H22N2O7

Molecular Weight

438.4 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-1-(2-methoxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C23H22N2O7/c1-3-12-32-18-9-7-15(8-10-18)21(26)19-20(16-5-4-6-17(14-16)25(29)30)24(11-13-31-2)23(28)22(19)27/h3-10,14,20,26H,1,11-13H2,2H3/b21-19+

InChI Key

ZHQVMUUQOJEDFE-XUTLUUPISA-N

Isomeric SMILES

COCCN1C(/C(=C(/C2=CC=C(C=C2)OCC=C)\O)/C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COCCN1C(C(=C(C2=CC=C(C=C2)OCC=C)O)C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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